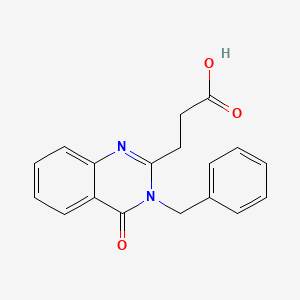
3-(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid is a compound belonging to the quinazolinone family, which is known for its diverse biological activities. Quinazolinones are fused heterocyclic compounds that have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid typically involves the reaction of anthranilic acid with benzylamine and acetic anhydride to form the quinazolinone core. The reaction proceeds through the formation of an intermediate benzoxazinone, which then reacts with benzylamine to yield the desired quinazolinone derivative .
Step 1: Anthranilic acid reacts with acetic anhydride to form benzoxazinone.
Step 2: Benzoxazinone reacts with benzylamine to form the quinazolinone core.
Step 3: The final product, this compound, is obtained through further functionalization
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. Green chemistry approaches, such as microwave-induced synthesis and the use of deep eutectic solvents (DES), have also been explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinone derivatives.
Substitution: Substitution reactions can introduce different substituents at various positions on the quinazolinone ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, aryl halides, and various nucleophiles
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with altered biological activities, which can be further explored for their therapeutic potential .
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of other bioactive quinazolinone derivatives.
Biology: It has shown potential as an antimicrobial and anticancer agent.
Medicine: The compound’s derivatives are being explored for their anti-inflammatory and analgesic properties.
Industry: Quinazolinone derivatives are used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio derivatives: These compounds have similar structures but different substituents, leading to varied biological activities.
3-Phenylquinazoline-2,4(1H,3H)-dithione: Another quinazolinone derivative with distinct pharmacological properties.
Uniqueness
3-(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid is unique due to its specific benzyl substitution, which imparts distinct biological activities and therapeutic potential compared to other quinazolinone derivatives .
Propiedades
Número CAS |
84312-88-9 |
|---|---|
Fórmula molecular |
C18H16N2O3 |
Peso molecular |
308.3 g/mol |
Nombre IUPAC |
3-(3-benzyl-4-oxoquinazolin-2-yl)propanoic acid |
InChI |
InChI=1S/C18H16N2O3/c21-17(22)11-10-16-19-15-9-5-4-8-14(15)18(23)20(16)12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,21,22) |
Clave InChI |
PQIKBEJLCXECHM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


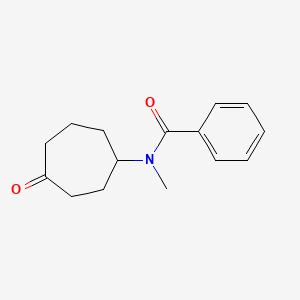

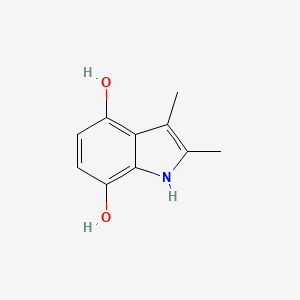
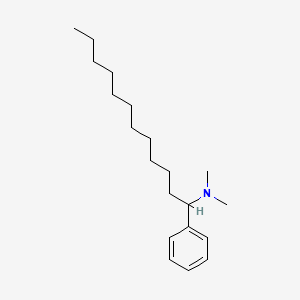
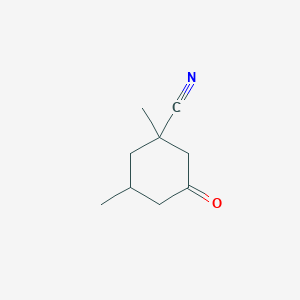
![tert-butyl N-[(3S,5R,6S)-6-methyl-2-oxo-5-phenyl-3-piperidyl]carbamate](/img/structure/B14001992.png)
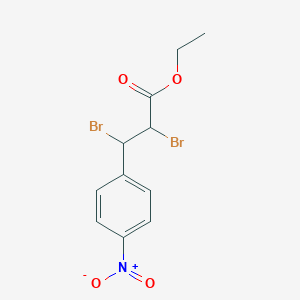
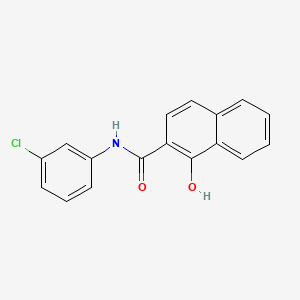
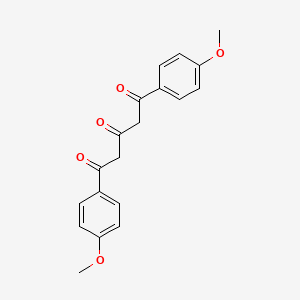
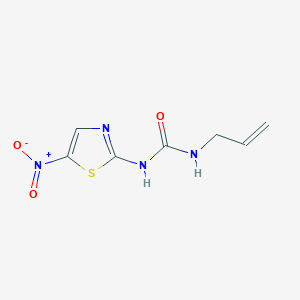
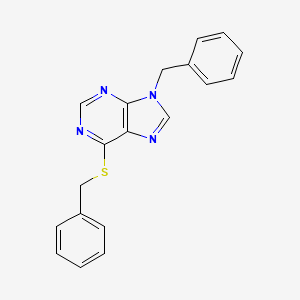
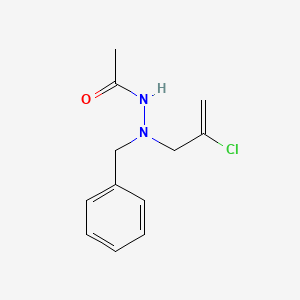
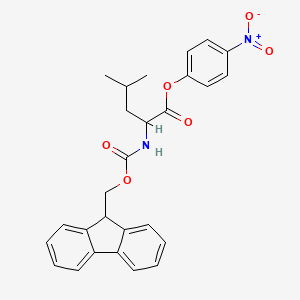
![2-[4-(3,4-dihydro-2H-pyrrol-5-yl)phenoxy]-N,N-diethylethanamine;hydrochloride](/img/structure/B14002037.png)
